molecular formula C17H21N5O3S B2561457 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide CAS No. 886909-27-9

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide

Cat. No. B2561457
M. Wt: 375.45
InChI Key: QTIAGNYHSDVPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide” is a compound that is part of the triazole and thiadiazine class of heterocyclic compounds . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of such compounds often involves a three-component reaction . For example, a reaction with chloroacetic acid and aromatic/heteroaromatic aldehydes in a mixture AcONa + AcOH:Ac2O employing convenient heating can result in similar compounds .


Molecular Structure Analysis

The molecular formula of this compound is C17H21N5O3S. It contains two carbon and three nitrogen atoms in the triazole ring, and the thiadiazine ring is a six-membered ring .

Scientific Research Applications

Synthesis and Biological Activities

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide is a compound involved in various synthesis and biological studies. Its structure is related to various heterocyclic compounds, which have been explored for their biological activities. For instance, derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines, sharing a structural resemblance with the compound, have shown potential antihypertensive activities in vitro and in vivo (Bayomi et al., 1999). Additionally, triazolo and thiadiazole derivatives, which are structurally similar, have been synthesized for their antimicrobial properties, indicating a broad scope of potential biological applications (Başoğlu et al., 2013).

Antagonist Activity and Inotropic Evaluation

Compounds related to 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide have been synthesized and evaluated for their biological activities, such as antagonist activity and inotropic evaluation. For example, synthesized piperidine-4-carboxamides exhibited positive inotropic activity, indicating potential applications in cardiovascular research (Liu et al., 2009).

Synthesis and Antimicrobial Activity

There's a significant focus on the synthesis and evaluation of antimicrobial activities of related compounds. Various derivatives of 1,2,4-triazole have been synthesized and found to possess good or moderate activities against microorganisms, suggesting a potential role in developing new antimicrobial agents (Bektaş et al., 2007).

Analytical and Spectral Studies

Analytical and spectral studies of compounds with furan rings, similar in structure to 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide, have been conducted. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Patel, 2020).

Future Directions

Future research could focus on the synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . Additionally, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-2-12-19-17-22(20-12)16(24)14(26-17)13(11-4-3-9-25-11)21-7-5-10(6-8-21)15(18)23/h3-4,9-10,13,24H,2,5-8H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIAGNYHSDVPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.